Ffagldd

描述

属性

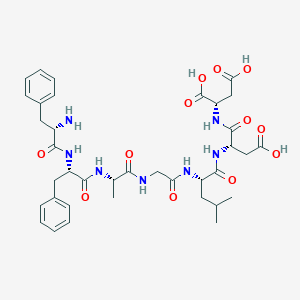

分子式 |

C37H49N7O12 |

|---|---|

分子量 |

783.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C37H49N7O12/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56)/t21-,24-,25-,26-,27-,28-/m0/s1 |

InChI 键 |

YCKBDKHHAOMCFB-NICUNNCGSA-N |

手性 SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of the FFAGLDD Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the hexapeptide Phe-Phe-Ala-Gly-Leu-Asp-Asp (FFAGLDD). The content herein details robust experimental protocols, presents representative quantitative data, and visualizes key processes to support researchers in the successful production of this and other similar short peptides.

Introduction to the this compound Peptide

The this compound peptide is a short amino acid sequence. While the specific biological function of this compound is not extensively documented in publicly available literature, its sequence suggests potential relevance as a cryptic peptide. Cryptic peptides are bioactive sequences that are hidden within the primary structure of larger proteins and are released through proteolytic cleavage[1][2]. These peptides can exhibit a range of activities, including antimicrobial, immunomodulatory, and cell signaling functions[1][3]. The presence of both hydrophobic (Phe, Ala, Leu) and acidic (Asp) residues gives this compound an amphipathic character, which is common in bioactive peptides.

Physicochemical Properties

A preliminary analysis of the this compound sequence provides insight into its chemical properties, which are crucial for designing synthesis and purification strategies.

-

Amino Acid Sequence: Phe-Phe-Ala-Gly-Leu-Asp-Asp

-

Molecular Formula: C₃₉H₅₀N₆O₁₁

-

Molecular Weight: 798.85 g/mol

-

Isoelectric Point (pI): The presence of two aspartic acid residues and a free C-terminus, contrasted with a single N-terminus, results in an acidic peptide. The calculated isoelectric point is approximately 3.5-4.0. At a neutral pH, the peptide will carry a net negative charge.

-

Hydrophobicity: The sequence contains a significant number of hydrophobic residues (F, F, A, L), suggesting that it will exhibit hydrophobic characteristics, which is a key consideration for reverse-phase HPLC purification.

Synthesis of the this compound Peptide

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its mild cleavage conditions.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Anhydrous diethyl ether

-

Acetonitrile (B52724) (ACN)

-

Methanol

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (First Amino Acid: Fmoc-Asp(OtBu)-OH):

-

Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Phe-OH (for the final two couplings).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification of the this compound Peptide

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] Given the hydrophobic nature of this compound, a C18 column is a suitable choice. A two-step HPLC process, involving a preparative purification followed by an analytical purity check, is recommended.

Experimental Protocol: Preparative RP-HPLC

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Crude this compound peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution:

-

Inject the peptide solution onto the column.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

-

Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

Materials and Equipment:

-

Analytical HPLC system with a UV detector

-

Analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Purified this compound peptide dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve a small amount of the lyophilized, purified peptide in Mobile Phase A.

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution:

-

Inject the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the chromatogram at 220 nm.

-

-

Purity Calculation: Determine the purity of the peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Data Presentation: Representative Yield and Purity

The following table summarizes typical quantitative data for the synthesis and purification of a hexapeptide using the described methods. Actual results for this compound may vary depending on the specific conditions and instrumentation used.

| Parameter | Representative Value | Notes |

| Synthesis Scale | 0.1 mmol | Based on the initial loading of the resin. |

| Crude Peptide Yield | 60-80% | This is the weight of the peptide after cleavage and precipitation, relative to the theoretical maximum. |

| Crude Peptide Purity | 50-70% | As determined by analytical RP-HPLC. The main impurities are truncated and deletion sequences. |

| Preparative HPLC Recovery | 70-90% | The percentage of the target peptide recovered after preparative HPLC, relative to the amount of target peptide in the crude mixture. |

| Final Purity | >95% | Purity of the final lyophilized peptide as determined by analytical RP-HPLC. |

| Overall Yield | 20-40% | The final yield of pure peptide relative to the theoretical maximum from the initial resin loading. |

Mandatory Visualizations

Hypothetical Signaling Pathway for a Cryptic Peptide

As this compound may function as a cryptic peptide, the following diagram illustrates a plausible signaling pathway initiated by its release from a parent protein in the extracellular matrix (ECM).

Caption: A hypothetical signaling pathway for the this compound cryptic peptide.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines the logical flow of the experimental procedures described in this guide.

Caption: Workflow for this compound peptide synthesis and purification.

References

The Enigmatic FFAGLDD Peptide: A Search for a Mechanism of Action

Despite a comprehensive search of scientific literature and biological databases, the peptide sequence FFAGLDD (Phe-Phe-Ala-Gly-Leu-Asp-Asp) does not correspond to a known, characterized peptide with an established mechanism of action. This indicates that this compound may represent a novel synthetic peptide, a yet-unidentified protein fragment, or a sequence with limited public research data.

An extensive investigation was conducted to elucidate the biological function of the this compound peptide. This inquiry involved searching for the literal amino acid sequence and its corresponding full name (Phenylalanyl-Phenylalanyl-Alanyl-Glycyl-Leucyl-Aspartyl-Aspartic acid) across a multitude of scientific research databases. The search aimed to uncover any published data regarding its signaling pathways, quantitative experimental results, and associated research protocols.

The search strategy included queries for:

-

The biological activity of the this compound amino acid sequence.

-

The function of the Phe-Phe-Ala-Gly-Leu-Asp-Asp peptide.

-

Potential source proteins containing the this compound motif.

-

Research pertaining to synthetic peptides with the this compound sequence.

Unfortunately, these searches did not yield any specific information about a peptide designated "this compound" or its biological activities. The results obtained were general in nature, focusing on broad topics such as methods for predicting peptide function from sequence, the activities of other unrelated synthetic peptides, and the characteristics of protein domains that coincidentally contain "FF" in their nomenclature, such as the "FF domain".[1][2]

Without any available research data, it is not possible to provide an in-depth technical guide on the core mechanism of action of the this compound peptide. Consequently, the creation of data tables summarizing quantitative information, detailed experimental protocols, and diagrams of signaling pathways cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the potential of the this compound sequence would need to undertake foundational research to determine its biological properties. This would involve:

-

Synthesis of the Peptide: The initial step would be the chemical synthesis of the this compound peptide.

-

In Vitro Screening: A battery of in vitro assays would be necessary to identify any potential biological activity. This could include binding assays against a panel of receptors, enzymatic assays to test for inhibitory or activating effects, and cell-based assays to observe phenotypic changes.

-

Target Identification: If a biological activity is observed, further studies would be required to identify the molecular target(s) of the peptide.

-

Mechanism of Action Studies: Once a target is identified, detailed experiments could be designed to elucidate the downstream signaling pathways and the precise mechanism by which the this compound peptide exerts its effects.

Until such primary research is conducted and published, the mechanism of action of the this compound peptide remains undefined.

References

A Technical Guide to the Crystallographic Analysis of Biologically Active Peptides: A Case Study of the Amyloid-Beta Fragment KLVFFA

Introduction

While the crystal structure of the MMP-9 selective cleavage peptide, Ffagldd, is not publicly available, this guide will provide an in-depth technical overview of the process of determining and analyzing peptide crystal structures, using the well-characterized and therapeutically relevant amyloid-beta (Aβ) fragment KLVFFA (Aβ residues 16-21) as a case study. This peptide is a critical segment of the full Aβ peptide, known to be central to the formation of amyloid fibrils implicated in Alzheimer's disease, making it a significant target for drug development.[1][2] This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and visualization of workflows and biological pathways for researchers, scientists, and drug development professionals. The primary example for crystallographic data will be the structure of KLVFFA in complex with the small molecule Orange-G (PDB ID: 3OVJ), which provides a framework for understanding peptide-drug interactions.[3]

Quantitative Crystallographic Data

The crystallographic data for the KLVFFA peptide in complex with Orange-G provides a quantitative foundation for understanding the peptide's structure and interactions at an atomic level. The data is summarized in the table below.

| Parameter | Value |

| PDB ID | 3OVJ |

| Resolution | 1.80 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 9.54 Å, 18.08 Å, 23.31 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| R-Value Work | 0.205 |

| R-Value Free | 0.220 |

| R-Value Observed | 0.207 |

Table 1: Crystallographic data for the KLVFFA-Orange-G complex (PDB ID: 3OVJ).[3]

Experimental Protocols

The determination of a peptide's crystal structure is a multi-step process that begins with the synthesis of the peptide and culminates in the refinement of the atomic model.

2.1. Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The KLVFFA peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the peptide are confirmed using mass spectrometry and analytical HPLC.

2.2. Crystallization

The KLVFFA peptide was co-crystallized with the small molecule Orange-G.

-

Preparation of Solutions: A 10 mM solution of the KLVFFA peptide and a 1 mM solution of Orange-G are prepared.

-

Crystallization Method: The hanging-drop vapor diffusion method is employed for crystallization.

-

Droplet Composition: A 1 µL drop of the peptide solution is mixed with 1 µL of the reservoir solution on a siliconized glass coverslip.

-

Reservoir Solution: The reservoir solution contains a precipitant, such as a salt or a polymer, at a concentration that promotes slow precipitation of the peptide.

-

Incubation: The sealed crystallization plate is incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.[4]

2.3. X-ray Diffraction Data Collection and Processing

-

Crystal Harvesting: Suitable crystals are harvested from the crystallization drops and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.

2.4. Structure Solution and Refinement

-

Phase Determination: The phase problem is solved using molecular replacement, if a suitable search model is available, or by experimental phasing methods.

-

Model Building: An initial atomic model of the peptide is built into the electron density map.

-

Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed data. This process involves iterative cycles of manual model adjustments and computational refinement.

-

Validation: The final model is validated to ensure its stereochemical quality and agreement with the experimental data.

Visualizations

3.1. Experimental Workflow for Peptide Crystallography

3.2. Amyloid-Beta Precursor Protein (APP) Processing Pathway

The KLVFFA peptide is a fragment of the amyloid-beta peptide, which is generated from the amyloid precursor protein (APP) through proteolytic cleavage. There are two main processing pathways for APP: the non-amyloidogenic and the amyloidogenic pathways. The amyloidogenic pathway leads to the production of the toxic Aβ peptides.

Biological Significance and Signaling

The amyloid-beta peptide, and specifically fragments like KLVFFA, are central to the pathology of Alzheimer's disease. The aggregation of Aβ peptides into oligomers and fibrils is a key event in the disease cascade. These aggregates can lead to synaptic dysfunction, neuronal cell death, and the formation of amyloid plaques in the brain.[5] The accumulation of Aβ is also known to disrupt cellular signaling pathways, such as the ERK-CREB pathway, which is critical for memory and learning.[6] Understanding the crystal structure of Aβ fragments like KLVFFA, and how they interact with small molecules, provides a structural basis for the design of therapeutic agents that can inhibit their aggregation and mitigate their toxic effects.[1] The amyloidogenic processing of APP is a key therapeutic target, with inhibitors of β-secretase and γ-secretase being actively investigated for the treatment of Alzheimer's disease.[7]

While the crystal structure of the this compound peptide remains to be determined, the methodologies and principles outlined in this guide, using the KLVFFA peptide as a case study, provide a comprehensive framework for researchers and drug development professionals. The detailed protocols for peptide synthesis, crystallization, and structure determination, combined with the quantitative crystallographic data and visualization of relevant biological pathways, offer a roadmap for the structural elucidation of other biologically important peptides. Such structural insights are invaluable for understanding a peptide's function and for the rational design of novel therapeutics.

References

- 1. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. The Amyloid-β Pathway in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cleavage of a Fluorogenic Peptide Substrate by Matrix Metalloproteinase-9 (MMP-9)

Disclaimer: Initial searches for the peptide sequence "Ffagldd" did not yield specific results in the context of MMP-9 cleavage within publicly available scientific literature. Therefore, this guide will focus on a well-characterized and widely used fluorogenic substrate for MMP-9, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ , and its N-terminally extended analog, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ . This will serve as a representative model to fulfill the core requirements for a technical guide on MMP-9 peptide cleavage.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the enzymatic cleavage of a model peptide by MMP-9, including quantitative data, detailed experimental protocols, and visualizations of workflows and signaling pathways.

Core Concepts: FRET-Based Peptide Substrates for MMP-9

The enzymatic activity of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is commonly assayed using synthetic peptides designed to fluoresce upon cleavage. A widely used class of such peptides operates on the principle of Fluorescence Resonance Energy Transfer (FRET).

The substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ and its analogs utilize this principle. The peptide sequence incorporates:

-

A fluorescent donor group: (7-methoxycoumarin-4-yl)acetyl (Mca) at the N-terminus.

-

A quenching acceptor group: N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dpa) within the peptide sequence.

In the intact peptide, the close proximity of the Dpa group to the Mca fluorophore leads to the quenching of its fluorescence. Upon enzymatic cleavage by MMP-9, typically at the Gly-Leu bond, the Mca group is separated from the Dpa quencher.[1][2] This separation disrupts the FRET, resulting in a quantifiable increase in fluorescence intensity, which is directly proportional to the enzymatic activity.[3][4]

The N-terminal elongation with a Lysine residue in Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (often referred to as FS-6) has been shown to improve its properties as a substrate for several MMPs, including increased specificity constants for collagenases and MT1-MMP.[5] This analog is also fully water-soluble, making it suitable for a variety of experimental conditions.

Quantitative Data: Kinetic Parameters of Substrate Cleavage

The catalytic efficiency of MMP-9 and other related metalloproteinases for the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is presented below. The specificity constant (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Enzyme | Common Name | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Reference |

| MMP-9 | Gelatinase-B | 1.2 x 10⁶ | 5.0 | **** |

| MMP-1 | Interstitial Collagenase | 1.1 x 10⁵ | 11.0 | |

| MMP-2 | Gelatinase-A | 1.0 x 10⁶ | 6.0 | |

| MMP-8 | Neutrophil Collagenase | 4.3 x 10⁵ | 7.0 | |

| MMP-13 | Collagenase-3 | 1.0 x 10⁶ | 1.0 | |

| MMP-14 | MT1-MMP | 2.5 x 10⁵ | 4.0 | |

| ADAM17 | TACE | 0.8 x 10⁶ | 13.0 |

Experimental Protocol: Fluorogenic MMP-9 Activity Assay

This section provides a detailed methodology for a continuous kinetic assay of MMP-9 activity using the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate in a 96-well plate format.

Materials

-

Recombinant active human MMP-9

-

Fluorogenic peptide substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

-

Broad-spectrum MMP inhibitor (e.g., EDTA or GM6001) for control experiments

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Reagent Preparation

-

Assay Buffer: Prepare the buffer and ensure the final pH is 7.5. Store at 4°C.

-

Substrate Stock Solution: Dissolve the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ peptide in DMSO to a concentration of 1 mM. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution: Immediately before use, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 20 µM, for a final in-well concentration of 10 µM).

-

Enzyme Preparation: Dilute the active MMP-9 in cold Assay Buffer to the desired concentration (e.g., 2 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme on ice.

-

Inhibitor Control: Prepare a solution of a broad-spectrum MMP inhibitor (e.g., 20 mM EDTA) in Assay Buffer.

Assay Procedure

-

Plate Setup: Add the following to the wells of a black 96-well microplate:

-

Sample Wells: 50 µL of diluted active MMP-9.

-

Inhibitor Control Wells: 50 µL of diluted active MMP-9 pre-incubated with the inhibitor for 15-30 minutes.

-

Blank (No Enzyme) Wells: 50 µL of Assay Buffer.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Working Substrate Solution to all wells, bringing the total volume to 100 µL.

-

Measurement: Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence values of the "Blank (No Enzyme)" wells from the values of the enzyme-containing wells at each time point.

-

Determine Initial Velocity (V₀): Plot the background-subtracted relative fluorescence units (RFU) against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Kinetic Parameter Calculation: To determine Km and kcat, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway for MMP-9 Activation

The expression and activation of MMP-9 are regulated by complex signaling cascades initiated by various extracellular stimuli, such as growth factors and pro-inflammatory cytokines. These stimuli activate downstream pathways like NF-κB and MAPK/ERK, leading to the transcription of the MMP9 gene. The secreted pro-MMP-9 is then activated in the extracellular space by other proteases, such as MMP-3 or plasmin.

Experimental Workflow for MMP-9 Activity Assay

The following diagram outlines the logical flow of the experimental protocol described in Section 3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Matrix Metalloproteinase-9 Responsive Nanogels for Proximal Surface Conversion and Activated Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the "Ffagldd" Peptide: A Search of the Scientific Record

To our valued researchers, scientists, and drug development professionals: This document addresses the inquiry into the discovery and history of a peptide designated "Ffagldd." Following a comprehensive search of publicly available scientific literature and biological databases, we must report that no records or data associated with a peptide of this specific amino acid sequence have been found. This suggests one of several possibilities: the designation "this compound" may be a novel, as-yet-unpublished discovery, an internal project codename not yet disclosed to the public, or a potential typographical error in the query.

Without accessible data, it is not possible to construct the in-depth technical guide as requested. The core requirements—including quantitative data, experimental protocols, and signaling pathways—are contingent on published, verifiable research.

To illustrate the intended format and depth of the requested report, we will provide a conceptual framework. Should information regarding the "this compound" peptide or a corrected designation become available, this structure can be populated with the relevant data.

Conceptual Framework for a Technical Guide

Discovery and History

This section would typically chronicle the initial identification of the peptide. Key information would include:

-

Lead Scientists and Institution: The individuals and research centers responsible for the discovery.

-

Date and Method of Discovery: When the peptide was first identified and the techniques used (e.g., phage display, mass spectrometry-based proteomics, bioinformatics).

-

Source Organism/System: The biological context in which the peptide was found (e.g., derived from a specific protein, isolated from a particular organism, or synthetically designed).

-

Nomenclature: The origin of the name "this compound."

Quantitative Data Summary

All available quantitative metrics would be organized into tables for clarity and comparative analysis.

Table 1: Binding Affinity and Kinetics

| Target Molecule | Binding Affinity (Kd) | Association Rate (ka) | Dissociation Rate (kd) | Assay Method |

|---|

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: In Vitro Functional Activity

| Assay Type | EC50 / IC50 | Endpoint Measured | Cell Line / System |

|---|

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Experimental Protocols

This section would provide detailed methodologies for key experiments.

Protocol 1: Peptide-Receptor Binding Assay (Illustrative Example)

-

Objective: To quantify the binding affinity of the this compound peptide to its putative receptor.

-

Materials:

-

Synthesized this compound peptide (>95% purity)

-

Recombinant receptor protein

-

Appropriate binding buffer (e.g., PBS with 0.1% BSA)

-

Detection system (e.g., Surface Plasmon Resonance (SPR) biosensor, radiolabeled ligand)

-

-

Procedure (SPR Example):

-

Immobilize the receptor protein onto the sensor chip surface.

-

Prepare a serial dilution of the this compound peptide in the binding buffer.

-

Inject the peptide solutions over the sensor surface at a constant flow rate.

-

Measure the association and dissociation phases in real-time.

-

Regenerate the sensor surface between peptide injections.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd.

-

Signaling Pathways and Workflows

Visual diagrams would be created to represent biological pathways and experimental processes.

Diagram 1: Hypothetical Signaling Pathway

This diagram would illustrate the molecular interactions initiated by the peptide.

In-depth Technical Guide to the Biophysical Properties of the Ffagldd Peptide

An extensive search of the scientific literature and biochemical databases did not yield any information on a peptide with the amino acid sequence "Ffagldd." This sequence does not correspond to any known naturally occurring or synthetically characterized peptide.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a peptide that is not documented in existing scientific resources.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Peptide Sequence: It is crucial to double-check the amino acid sequence for any potential typographical errors. The biophysical properties of a peptide are exquisitely sensitive to its sequence. A single amino acid substitution can dramatically alter its structure, function, and aggregation propensity.

-

Consult Internal Documentation: If this peptide sequence originates from internal research, it is advisable to consult laboratory notebooks, internal databases, and colleagues to confirm the correct sequence and any existing preliminary data.

-

Perform Initial Characterization: If "this compound" is a novel, yet-to-be-characterized peptide, the following experimental workflow would be a standard starting point for elucidating its biophysical properties.

General Experimental Workflow for Characterizing a Novel Peptide

The following diagram outlines a typical experimental workflow for the biophysical characterization of a new peptide.

Caption: A general experimental workflow for the biophysical characterization of a novel peptide.

Once the correct peptide sequence is established and initial experimental data are generated, a comprehensive technical guide can be developed. Without this fundamental information, any attempt to describe the biophysical properties of "this compound" would be purely speculative. We encourage the user to provide the correct peptide sequence to enable a detailed and accurate response.

An In-depth Technical Guide to the Characterization of the Novel Peptide FFAGLDD

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel heptapeptide (B1575542) with the amino acid sequence Phenylalanine-Phenylalanine-Alanine-Glycine-Leucine-Aspartic Acid-Aspartic Acid (FFAGLDD). As this peptide sequence does not correspond to a well-documented peptide in publicly available databases, this document outlines a systematic approach to elucidate its potential biological functions, mechanism of action, and therapeutic potential. The methodologies presented herein are based on established protocols in peptide research and are intended to guide researchers in the comprehensive evaluation of this and other novel peptide sequences.

Introduction

Bioactive peptides are short amino acid sequences that can modulate a wide range of physiological processes, making them attractive candidates for the development of novel therapeutics.[1] They can be derived from the enzymatic hydrolysis of larger proteins or be synthesized de novo.[1] The discovery and characterization of new bioactive peptides are crucial for expanding the arsenal (B13267) of potential drug leads.

This guide focuses on the hypothetical characterization of the novel peptide sequence this compound. The workflow described will cover initial in silico analysis, chemical synthesis, a tiered approach to in vitro functional screening, and subsequent mechanistic studies.

In Silico Analysis and Synthesis

Prior to functional characterization, a preliminary in silico analysis is recommended to predict the physicochemical properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 797.8 g/mol | Peptide property calculator |

| Isoelectric Point (pI) | 3.5 | Peptide property calculator |

| Net Charge at pH 7.4 | -2 | Peptide property calculator |

| Grand Average of Hydropathy (GRAVY) | -0.114 | Peptide property calculator |

| Solubility Prediction | Likely soluble in aqueous solutions | Based on GRAVY and charged residues |

Following the computational assessment, the this compound peptide should be chemically synthesized to a high degree of purity (>95%) for use in subsequent biological assays.

Experimental Workflow for Functional Characterization

A systematic approach is necessary to screen for a wide range of potential biological activities. The following workflow is proposed:

Caption: A proposed experimental workflow for the characterization of the novel peptide this compound.

Hypothetical Functional Data

For the purpose of this guide, we will present hypothetical data suggesting that this compound exhibits selective cytotoxic activity against a human breast cancer cell line (MCF-7).

Table 2: Hypothetical Cytotoxicity Data of this compound

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Human Breast Cancer | 25.3 |

| MDA-MB-231 | Human Breast Cancer | > 100 |

| MCF-10A | Normal Human Breast Epithelial | > 100 |

These hypothetical results indicate that this compound is selectively cytotoxic to the MCF-7 cell line.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cell lines.

Materials:

-

This compound peptide (lyophilized)

-

Cell lines (MCF-7, MDA-MB-231, MCF-10A)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Protocol:

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

-

Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use PBS as a vehicle control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Hypothetical Signaling Pathway

Based on the selective cytotoxicity towards MCF-7 cells, a potential mechanism of action could involve the modulation of a signaling pathway critical for the survival of this specific cancer cell type. For instance, this compound could act as an antagonist to a receptor tyrosine kinase that is overexpressed in MCF-7 cells.

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis in cancer cells.

Conclusion and Future Directions

This guide has presented a hypothetical yet systematic approach to the characterization of the novel peptide this compound. The outlined workflow, from in silico analysis to functional assays and mechanistic studies, provides a robust framework for researchers in the field of peptide drug discovery. The hypothetical data presented for this compound's selective cytotoxicity against MCF-7 cells serves as an example of the type of promising results that can be uncovered through such a screening process.

Future research on a peptide with these characteristics would involve target identification through techniques such as affinity chromatography and mass spectrometry, followed by validation of the target and signaling pathway through genetic and pharmacological approaches. Further preclinical development would necessitate studies on stability, delivery, and in vivo efficacy in animal models of breast cancer.

References

In-depth Technical Guide: In Vitro Characterization of Ffagldd Peptide

To Researchers, Scientists, and Drug Development Professionals:

This technical guide is intended to provide a comprehensive overview of the in vitro characterization of the Ffagldd peptide. However, a thorough search of the scientific literature and biological databases did not yield any information on a peptide with the specific designation "this compound."

This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished peptide. It could also be an internal designation not yet in the public domain.

Therefore, this guide will instead provide a generalized framework and detailed methodologies for the in vitro characterization of a novel peptide, using common experimental approaches and data presentation formats that would be applicable to a peptide like "this compound," should its sequence and origin become known. The following sections outline the typical experiments, data interpretation, and visualization techniques used in the field.

Section 1: Physicochemical Characterization

Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of the peptide.

1.1. Peptide Synthesis and Purification

Novel peptides are typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

Table 1: Physicochemical Properties of a Hypothetical Peptide

| Parameter | Method | Result |

| Purity | Analytical RP-HPLC | >95% |

| Molecular Weight | Mass Spectrometry (ESI-MS) | [Expected MW] Da |

| Amino Acid Sequence | Edman Degradation or MS/MS | [Sequence] |

| Solubility | Visual Inspection in various buffers | e.g., Soluble in PBS up to 10 mg/mL |

| Secondary Structure | Circular Dichroism (CD) Spectroscopy | e.g., Predominantly alpha-helical |

1.2. Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To purify and assess the purity of the synthesized peptide.

-

Materials:

-

Crude synthetic peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

-

-

Procedure:

-

Prepare mobile phase A: 0.1% TFA in water.

-

Prepare mobile phase B: 0.1% TFA in ACN.

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the dissolved peptide onto the C18 column.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a specific wavelength (typically 214 nm or 280 nm).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

-

Pool the pure fractions and lyophilize to obtain the purified peptide powder.

-

Section 2: In Vitro Biological Activity Assays

The biological function of a novel peptide is investigated through a series of in vitro assays tailored to its predicted or intended activity. Common areas of investigation include antimicrobial, anticancer, and immunomodulatory effects.

2.1. Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of a Hypothetical Peptide

| Microbial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | [Value] |

| Staphylococcus aureus ATCC 29213 | [Value] |

| Candida albicans ATCC 10231 | [Value] |

2.1.1. Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

-

Materials:

-

Purified peptide

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of the peptide in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the peptide in the broth medium.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include positive (microorganism without peptide) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest peptide concentration where no visible growth is observed.

-

2.2. Cytotoxicity and Anticancer Activity

Table 3: IC50 Values of a Hypothetical Peptide on Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HeLa | Cervical Cancer | [Value] |

| MCF-7 | Breast Cancer | [Value] |

| A549 | Lung Cancer | [Value] |

| HEK293 | Normal Kidney | [Value] |

2.2.1. Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To assess the effect of the peptide on the metabolic activity and viability of cells.

-

Materials:

-

Purified peptide

-

Adherent or suspension cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

-

Section 3: Mechanism of Action and Signaling Pathways

Understanding how a peptide exerts its biological effects involves investigating its interaction with cellular components and its influence on signaling pathways.

3.1. Membrane Permeabilization Assay

For antimicrobial or anticancer peptides that target cell membranes, a membrane permeabilization assay can elucidate their mechanism.

3.1.1. Experimental Workflow: Membrane Permeabilization

Caption: Workflow for membrane permeabilization assay.

3.2. Signaling Pathway Analysis

If the peptide is hypothesized to interact with specific cellular receptors or pathways, further investigation is required.

3.2.1. Hypothetical Signaling Pathway

Caption: A hypothetical signaling cascade initiated by a peptide.

3.2.2. Experimental Protocol: Western Blotting for Protein Phosphorylation

-

Objective: To detect changes in the phosphorylation state of key signaling proteins after peptide treatment.

-

Materials:

-

Purified peptide

-

Cell line of interest

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the peptide for various time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase B).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Conclusion

While no specific information on the "this compound" peptide is currently available, this guide provides a robust framework for its potential in vitro characterization. The presented protocols for physicochemical analysis, biological activity screening, and mechanistic studies are standard in the field of peptide research and drug development. Should the identity of the this compound peptide become public, these methodologies can be directly applied to elucidate its properties and potential therapeutic applications. Researchers are encouraged to adapt and expand upon these foundational experiments based on the specific characteristics and intended use of their novel peptide.

An In-depth Technical Guide to Peptide Stability and Degradation

Disclaimer: The specific peptide "Ffagldd" was not found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the core principles of peptide stability and degradation, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols, data, and pathways described herein are based on established scientific knowledge and can be adapted for the study of a specific peptide of interest.

Introduction to Peptide Stability

Peptides have emerged as a significant class of therapeutics due to their high specificity, potency, and favorable safety profiles. However, their clinical and commercial success is often hampered by inherent instability. Peptides are susceptible to both chemical and physical degradation, which can lead to a loss of biological activity, altered bioavailability, and the formation of potentially immunogenic impurities.[1][2] A thorough understanding of a peptide's stability profile is therefore critical throughout the drug development process, from initial discovery to formulation and storage.[3]

This guide will delineate the common pathways of peptide degradation, outline experimental methodologies for stability assessment, and present strategies to enhance peptide stability.

Mechanisms of Peptide Degradation

Peptide degradation can be broadly categorized into chemical instability (involving the formation or breakage of covalent bonds) and physical instability (involving changes in higher-order structure).[1]

Chemical Degradation Pathways

Chemical degradation can occur during synthesis, purification, storage, and administration. The primary pathways include:

-

Hydrolysis: The cleavage of peptide bonds is a major degradation route, particularly at acidic pH. Sequences containing aspartic acid (Asp) are especially labile. For instance, the peptide bond following an Asp residue can be over 100 times more susceptible to cleavage in acidic conditions.[4][5]

-

Deamidation: This involves the hydrolysis of the side-chain amide group of asparagine (Asn) or glutamine (Gln) residues to form a free carboxylic acid.[5] Deamidation of Asn proceeds via a cyclic imide intermediate, which can then hydrolyze to form either aspartic acid or isoaspartic acid (isoAsp), with the latter often being the predominant product.[6][7] The rate of deamidation is highly dependent on the C-terminal neighboring amino acid, with Asn-Gly sequences being particularly prone to this modification.[4]

-

Oxidation: The side chains of several amino acids are susceptible to oxidation, with methionine (Met) and cysteine (Cys) being the most common.[5] Histidine (His), tryptophan (Trp), and tyrosine (Tyr) can also be oxidized.[4] Oxidation is often mediated by atmospheric oxygen, trace metals, or oxidative impurities in excipients.

-

Racemization: This is the conversion of an L-amino acid to a mixture of L- and D-enantiomers, which can significantly impact biological activity. This process is base-catalyzed and can occur during peptide synthesis or under alkaline storage conditions.[5]

-

Diketopiperazine and Pyroglutamate Formation: N-terminal residues can undergo intramolecular cyclization. An N-terminal Gln can cyclize to form pyroglutamic acid (pGlu).[5] Additionally, the first two amino acids of a peptide can cyclize to form a diketopiperazine, leading to the cleavage of these residues from the rest of the peptide chain. This is more likely if proline or glycine (B1666218) are in positions 1 or 2.[5]

A summary of common chemical degradation pathways is presented below.

Caption: Overview of major chemical and enzymatic peptide degradation pathways.

Enzymatic Degradation

When administered in vivo, peptides are exposed to a host of proteases and peptidases in the blood, plasma, and tissues that can rapidly cleave them into smaller, inactive fragments.[8] The half-life of peptides in serum can range from minutes to hours, posing a major challenge for therapeutic efficacy.[9][10]

-

Endopeptidases: Enzymes like trypsin and chymotrypsin (B1334515) cleave peptide bonds within the chain. Trypsin typically cleaves C-terminal to basic residues like lysine (B10760008) (Lys) and arginine (Arg), while chymotrypsin cleaves after large hydrophobic residues like phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).[11][12]

-

Exopeptidases: Aminopeptidases and carboxypeptidases cleave amino acids from the N- and C-terminus, respectively.

The susceptibility to enzymatic degradation is highly sequence-dependent.[13] Strategies to mitigate this include substituting L-amino acids with D-amino acids, cyclization, or PEGylation.[8][14]

Quantitative Data on Peptide Stability

The stability of a peptide is quantified by its half-life (t½) under specific conditions. This section provides representative data for model peptides.

Table 1: Half-Life of Model Peptides in Different Biological Media

| Peptide | Sequence | Modification | Medium | Half-Life (t½) | Reference |

|---|---|---|---|---|---|

| Apidaecin (B1169063) Api88 | GNNRPVYIPQPRPPHPRL-NH₂ | C-terminal amide | Mouse Serum | < 5 minutes | [9] |

| Apidaecin Api137 | GNNRPVYIPQPRPPHPRL-OH | C-terminal acid | Mouse Serum | 6 hours | [9] |

| Oncocin Onc72 | VDKPPYLPRPRPPRRIYNR-NH₂ | None | Mouse Serum | ~30 minutes | [9] |

| Oncocin Onc112 | VDKPPd-alaLPRPRPPRRIYNR-NH₂ | D-Ala substitution | Mouse Serum | > 8 hours |[9] |

Data is illustrative and sourced from studies on apidaecin and oncocin analogs.

Table 2: Common Amino Acid Residues Prone to Degradation and Their Products

| Residue | Degradation Pathway | Conditions | Major Products |

|---|---|---|---|

| Asparagine (Asn) | Deamidation | Neutral to alkaline pH | Isoaspartic acid, Aspartic acid |

| Aspartic acid (Asp) | Hydrolysis / Isomerization | Acidic pH | Cleaved peptide, Isoaspartic acid |

| Methionine (Met) | Oxidation | Oxidative stress | Methionine sulfoxide, Methionine sulfone |

| Cysteine (Cys) | Oxidation / Disulfide Exchange | Oxidative stress | Cysteic acid, incorrect disulfide pairing |

| Glutamine (Gln) | Pyroglutamate formation | N-terminal position | Pyroglutamic acid |

This table summarizes common degradation pathways discussed in multiple sources.[1][4][5]

Experimental Protocols for Stability Assessment

Assessing peptide stability involves incubating the peptide under defined conditions and quantifying the remaining intact peptide over time using analytical techniques like HPLC or LC-MS.[15][16]

Protocol: Peptide Stability in Human Plasma

This protocol outlines a general procedure for determining the half-life of a peptide in plasma.

-

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer).

-

Human plasma (pooled, with anticoagulant like EDTA or heparin).

-

Quenching/Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA)).

-

Incubator or water bath at 37°C.

-

Microcentrifuge tubes.

-

Refrigerated centrifuge.

-

HPLC or LC-MS system.

-

-

Procedure:

-

Pre-warm an aliquot of human plasma to 37°C.

-

Spike the plasma with the test peptide to a final concentration of 10-100 µg/mL. Mix gently. This is time point zero (T=0).

-

Immediately withdraw an aliquot (e.g., 100 µL) for the T=0 sample and add it to a microcentrifuge tube containing 2-3 volumes of cold precipitation solution (e.g., 300 µL). Vortex immediately to stop enzymatic activity and precipitate plasma proteins.

-

Incubate the remaining plasma-peptide mixture at 37°C.

-

At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots and process them as in step 3.

-

After collecting all time points, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer to HPLC vials for analysis.

-

Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide at a suitable wavelength (e.g., 214 or 280 nm).

-

Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

-

Caption: Experimental workflow for a typical plasma stability assay.

Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.[17][18]

-

Prepare Peptide Solutions: Prepare separate solutions of the peptide (e.g., 1 mg/mL) in different stress media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 0.1% - 3% H₂O₂

-

Thermal: Peptide in a stable buffer (e.g., phosphate (B84403) buffer pH 7.4)

-

Photolytic: Peptide in a stable buffer, exposed to light (ICH Q1B guidelines).

-

-

Incubation:

-

Incubate acidic, basic, and thermal samples at an elevated temperature (e.g., 40-60°C).

-

Incubate the oxidative sample at room temperature.

-

Expose the photolytic sample to a controlled light source.

-

Include a control sample (peptide in buffer) stored at 4°C.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis:

-

Analyze all samples by a stability-indicating RP-HPLC method to quantify the loss of the main peptide peak and the appearance of new peaks (degradants).

-

Use LC-MS/MS to identify the mass of the degradation products and determine the site of modification (e.g., a +16 Da mass shift indicates oxidation).[18][19]

-

Conclusion

The stability of a peptide is a multifaceted property governed by its primary sequence and its surrounding environment.[3][5] A comprehensive stability assessment, including studies in biological matrices and forced degradation experiments, is essential for the successful development of peptide-based therapeutics. The data and protocols provided in this guide offer a framework for characterizing the stability and degradation profile of novel peptides, enabling the rational design of more robust and effective therapeutic candidates.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pepdoopeptides.com [pepdoopeptides.com]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for Improving Peptide Stability and Delivery [mdpi.com]

- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 12. youtube.com [youtube.com]

- 13. Cleavage of peptidic inhibitors by target protease is caused by peptide conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]

- 18. lcms.cz [lcms.cz]

- 19. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols for Ffagldd Peptide-Mediated Doxorubicin Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-drug conjugates (PDCs) and peptide-modified nanocarriers are promising strategies to enhance the therapeutic index of potent chemotherapeutic agents like doxorubicin (B1662922) (DOX). Peptides can act as targeting moieties, directing the cytotoxic payload to tumor cells that overexpress specific receptors, thereby increasing efficacy and reducing off-target toxicity.[1][2][3][4][5][6] The goal of using a targeting peptide such as Ffagldd is to improve the delivery of doxorubicin to cancer cells, potentially overcoming drug resistance and minimizing side effects.[7][8]

I. Quantitative Data Summary

The following tables provide examples of quantitative data that should be collected and organized when characterizing a novel peptide-doxorubicin conjugate like this compound-DOX. The values presented are hypothetical and based on typical results reported for other peptide-based systems.

Table 1: Physicochemical Properties of this compound-DOX Conjugate

| Parameter | This compound Peptide | Doxorubicin | This compound-DOX Conjugate |

| Molecular Weight (Da) | User-defined | 543.5 | User-defined |

| Purity (%) | >95 | >98 | >90 |

| Solubility | Aqueous buffers | DMSO, Water | Aqueous buffers |

| Drug Loading Content (%) | N/A | N/A | To be determined |

Table 2: In Vitro Efficacy of this compound-DOX Conjugate

| Cell Line | Receptor Expression | Treatment | IC50 (µM) |

| Cancer Cell Line (High Receptor) | High | Doxorubicin | e.g., 1.5 |

| This compound-DOX | e.g., 0.5 | ||

| This compound Peptide | >100 | ||

| Cancer Cell Line (Low Receptor) | Low | Doxorubicin | e.g., 1.2 |

| This compound-DOX | e.g., 1.0 | ||

| Normal Cell Line | Low/Negative | Doxorubicin | e.g., 5.0 |

| This compound-DOX | e.g., 15.0 |

Table 3: Cellular Uptake of this compound-DOX Conjugate

| Cell Line | Treatment (10 µM) | Incubation Time | Mean Fluorescence Intensity |

| Cancer Cell Line (High Receptor) | Doxorubicin | 1 hr | e.g., 500 |

| 3 hr | e.g., 1200 | ||

| This compound-DOX | 1 hr | e.g., 1500 | |

| 3 hr | e.g., 4500 | ||

| Cancer Cell Line (Low Receptor) | Doxorubicin | 1 hr | e.g., 450 |

| 3 hr | e.g., 1100 | ||

| This compound-DOX | 1 hr | e.g., 600 | |

| 3 hr | e.g., 1500 |

II. Experimental Protocols

Protocol 1: Synthesis of this compound-Doxorubicin Conjugate

This protocol describes a general method for conjugating a peptide to doxorubicin via a linker. The choice of linker and conjugation chemistry will depend on the functional groups available on the this compound peptide (e.g., primary amines, carboxyl groups, or thiols). This example utilizes a common method involving the activation of a carboxylic acid group on the peptide for reaction with the primary amine on doxorubicin.[2]

Materials:

-

This compound peptide

-

Doxorubicin hydrochloride (DOX·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Peptide Activation:

-

Dissolve the this compound peptide (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the peptide solution.

-

Stir the reaction mixture at room temperature for 4 hours (or at 4°C overnight) to activate the carboxylic acid groups on the peptide.[2]

-

-

Doxorubicin Preparation:

-

Dissolve DOX·HCl (1.5 equivalents) in anhydrous DMF.

-

Add TEA or DIEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.

-

-

Conjugation:

-

Add the activated peptide solution to the doxorubicin solution dropwise.

-

Stir the reaction mixture at room temperature for 24-48 hours, protected from light.[2]

-

-

Purification:

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the this compound-DOX conjugate using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the this compound-DOX conjugate by analytical HPLC and Mass Spectrometry (e.g., ESI-MS).[9]

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol determines the concentration of the this compound-DOX conjugate required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (with varying levels of the target receptor) and a normal cell line.

-

Cell culture medium and supplements (e.g., FBS, antibiotics).

-

This compound-DOX conjugate, free doxorubicin, and this compound peptide.

-

96-well plates.

-

MTT or WST-1 reagent.

-

Plate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound-DOX, free doxorubicin, and the this compound peptide in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

-

Protocol 3: Cellular Uptake Study by Flow Cytometry

This protocol quantifies the cellular internalization of the this compound-DOX conjugate, leveraging the intrinsic fluorescence of doxorubicin.[10]

Materials:

-

Cancer cell lines.

-

This compound-DOX conjugate and free doxorubicin.

-

6-well plates.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

-

Treatment:

-

Treat the cells with this compound-DOX or free doxorubicin at a fixed concentration (e.g., 10 µM) for different time points (e.g., 1, 3, and 6 hours).

-

-

Cell Harvesting:

-

After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized drug.

-

Detach the cells using Trypsin-EDTA.

-

Centrifuge the cell suspension and resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, using the appropriate laser and filter for doxorubicin fluorescence (e.g., excitation at 488 nm and emission at ~590 nm).

-

Record the mean fluorescence intensity for each sample.

-

-

Data Analysis:

-

Compare the mean fluorescence intensity of cells treated with this compound-DOX to those treated with free doxorubicin at each time point.

-

III. Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for this compound-DOX Development

Caption: Workflow for the development and evaluation of this compound-DOX conjugate.

Diagram 2: Proposed Signaling Pathway for Targeted Delivery

Caption: Targeted delivery and mechanism of action of this compound-DOX.

References

- 1. mdpi.com [mdpi.com]

- 2. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of FA12 peptide-modified PEGylated liposomal doxorubicin (PLD) as an effective ligand to target Muc1 in mice bearing C26 colon carcinoma: in silico, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phage display screening of therapeutic peptide for cancer targeting and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phage-based peptides for pancreatic cancer diagnosis and treatment: alternative approach [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and application of hybrid cyclic-linear peptide-doxorubicin conjugates as a strategy to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Conjugation to Nanoparticles

Topic: Protocol for Peptide Conjugation to Nanoparticles for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of peptides to nanoparticles represents a powerful strategy in the development of targeted therapeutics and diagnostic agents.[1][2][3] Nanoparticles serve as versatile carriers that can improve the pharmacokinetic profile, solubility, and stability of therapeutic agents.[4] By attaching specific peptides to the nanoparticle surface, these systems can be engineered to target specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects. This document provides detailed protocols for the conjugation of a model peptide, referred to as "Peptide-X" (a hypothetical peptide with characteristics similar to common targeting peptides like RGD or FGF-derived peptides), to nanoparticles. The protocols described herein are based on established bioconjugation techniques and are intended to serve as a comprehensive guide for researchers in the field.

Key Experimental Protocols

Two primary methods for conjugating peptides to nanoparticles are detailed below: covalent conjugation to carboxylated nanoparticles and passive adsorption to gold nanoparticles.

Protocol 1: Covalent Conjugation of Peptide-X to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of an amine-containing peptide (Peptide-X) to carboxyl-functionalized nanoparticles using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This method forms a stable amide bond between the nanoparticle and the peptide.

Materials:

-

Carboxylated nanoparticles (e.g., polymeric nanoparticles, magnetic nanoparticles)

-

Peptide-X with a primary amine group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., 1X PBS, pH 7.4)

-

Quenching Solution (e.g., 50 mM hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5)

-

Washing/Storage Buffer (e.g., PBS with 0.05% BSA)

-

Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in Activation Buffer.

-

Centrifuge the nanoparticles to pellet them and remove the supernatant. This step removes any storage buffers or contaminants.

-

Resuspend the nanoparticle pellet in fresh Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer. It is crucial to use these reagents immediately after preparation.

-

Add the EDC solution to the nanoparticle suspension, followed immediately by the Sulfo-NHS solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.

-

Resuspend the activated nanoparticle pellet in Conjugation Buffer.

-

Immediately add the Peptide-X solution to the activated nanoparticle suspension.

-

Incubate for 1-2 hours at room temperature with gentle mixing to allow for the conjugation reaction to occur.

-

-

Quenching and Blocking:

-

Add the Quenching Solution to the reaction mixture to quench any unreacted activated carboxyl groups.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification and Storage:

-

Centrifuge the conjugated nanoparticles to remove unbound peptide and quenching reagents.

-

Wash the nanoparticle pellet by resuspending in Washing/Storage Buffer and centrifuging again. Repeat this washing step 2-3 times.

-

After the final wash, resuspend the purified Peptide-X-nanoparticle conjugates in the desired storage buffer.

-

Store the conjugates at 4°C. Do not freeze unless the stability has been confirmed.

-

Protocol 2: Passive Adsorption of Thiolated Peptide-X to Gold Nanoparticles

This protocol describes the non-covalent attachment of a thiol-containing Peptide-X to the surface of gold nanoparticles (AuNPs). The strong affinity between gold and sulfur forms a stable dative bond.

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiolated Peptide-X

-

Salt solution for "salt-aging" (e.g., 1 M NaCl)

-

Conjugation Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

-

Storage Buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.4)

Procedure:

-

Peptide Preparation (if necessary):

-

If the thiol group of Peptide-X is protected (e.g., with a trityl group), it must be deprotected first. This can be achieved by treating the peptide with a reducing agent like DTT (dithiothreitol).

-

Purify the reduced peptide using a desalting column to remove the reducing agent.

-

-

Conjugation Reaction:

-

Add the thiolated Peptide-X solution to the AuNP suspension in Conjugation Buffer.

-

Incubate for 1-2 hours at room temperature with gentle mixing to allow the initial binding of the peptide to the AuNP surface.

-

-

Salt-Aging: